N-(2,3-dimethylphenyl)-4-(methylthio)benzo[d]thiazol-2-amine
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Overview
Description
N-(2,3-dimethylphenyl)-4-(methylthio)benzo[d]thiazol-2-amine, also known as DMPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazole derivative that is synthesized through a multi-step reaction process. DMPT has been found to exhibit several biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
- Application : Researchers have synthesized unsymmetrical azines containing this compound and evaluated them as quorum sensing inhibitors. These compounds show promise in inhibiting QS signals mediated by CviR receptor in Chromobacterium violaceum. Additionally, they exhibit biofilm clearance activity .
- Application : Researchers could investigate the compound’s cytotoxicity against cancer cell lines. Additionally, designing metal complexes with this ligand might enhance its efficacy as an anticancer agent .
- Application : The compound could be used in the synthesis of more complex molecules. For example, it might participate in hydromethylation reactions or protodeboronation processes .
Quorum Sensing Inhibition
Cancer Research
Organic Synthesis
Mechanism of Action
Target of Action
The primary target of N-(2,3-dimethylphenyl)-4-(methylthio)benzo[d]thiazol-2-amine is the CviR receptor based on quorum sensing (QS) signals in Chromobacterium violaceum . The CviR receptor is a key player in the QS system, which is a mechanism of cell-to-cell communication that bacteria use to coordinate group behaviors .
Mode of Action
This compound interacts with its target by inhibiting the QS signals. Preliminary tests suggest that it exhibits potent QS inhibition activity against the CviR receptor, showing violacein inhibition . Violacein is a purple pigment produced by Chromobacterium violaceum and its production is regulated by QS .
Biochemical Pathways
The affected pathway is the QS system, specifically the CviR receptor-based QS signals in Chromobacterium violaceum . By inhibiting these signals, the compound disrupts the communication between bacteria, which can lead to a decrease in group behaviors such as biofilm formation .
Result of Action
The result of the compound’s action is a significant inhibition of violacein production, indicating a disruption in the QS system . Additionally, some active compounds also exhibited biofilm clearance at a certain concentration , suggesting potential antibacterial properties.
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-4-methylsulfanyl-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S2/c1-10-6-4-7-12(11(10)2)17-16-18-15-13(19-3)8-5-9-14(15)20-16/h4-9H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPUCBYMGUWYAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC3=C(S2)C=CC=C3SC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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